6-Bromo-2-methylindazole-4-carboxylic acid
Description
6-Bromo-2-methylindazole-4-carboxylic acid is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position on the indazole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
6-bromo-2-methylindazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-4-7-6(9(13)14)2-5(10)3-8(7)11-12/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPFAISRBUJIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC(=CC2=N1)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methylindazole-4-carboxylic acid typically involves the bromination of 2-methylindazole followed by carboxylation. One common method includes:
Bromination: 2-Methylindazole is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 6-bromo-2-methylindazole.
Carboxylation: The brominated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a base like potassium carbonate. This step results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methylindazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-2-methylindazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of biochemical probes and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylindazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine and carboxylic acid groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and interactions can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Methylindazole-4-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromoindazole-4-carboxylic acid: Lacks the methyl group, affecting its chemical properties and applications.
6-Bromo-2-methylindazole: Lacks the carboxylic acid group, which is essential for certain reactions and biological interactions.
Uniqueness: 6-Bromo-2-methylindazole-4-carboxylic acid is unique due to the presence of all three functional groups (bromine, methyl, and carboxylic acid) on the indazole ring. This combination of substituents provides a versatile platform for further chemical modifications and enhances its potential in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
